Glomelliferic acid

Description

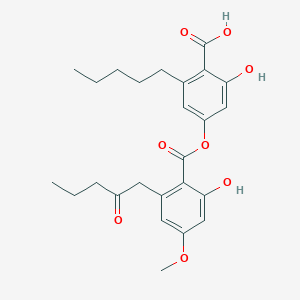

Glomelliferic acid is a lichen-derived depside, a class of aromatic esters formed by the condensation of phenolic acids. It is primarily isolated from species within the genera Parmelia (e.g., Parmelia glomellifera) and Nephroma . Structurally, it belongs to the Ochinol Depsides, characterized by a 4-O-demethylated orcinol core with alkyl side chains. Its molecular formula is C₂₃H₂₆O₈, and it crystallizes as colorless prisms with a melting point of 143°C . This compound is biosynthetically related to glomellic acid (its 4-O-methylated precursor) and glomelliferonic acid (a depsidone derivative) .

Properties

Molecular Formula |

C25H30O8 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-hydroxy-4-[2-hydroxy-4-methoxy-6-(2-oxopentyl)benzoyl]oxy-6-pentylbenzoic acid |

InChI |

InChI=1S/C25H30O8/c1-4-6-7-9-15-11-19(14-20(27)22(15)24(29)30)33-25(31)23-16(10-17(26)8-5-2)12-18(32-3)13-21(23)28/h11-14,27-28H,4-10H2,1-3H3,(H,29,30) |

InChI Key |

PKLMGLZTAHCGBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCC)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Challenges and Methodological Considerations

- Isomer Differentiation: this compound and miriquidic acid cannot be distinguished by MS alone, necessitating phytochemical isolation or NMR .

- Hydrolysis Products: Microhydrolysis of this compound yields 4-O-demethylated phenolic fragments, contrasting with solivetoric acid’s carboxyl-containing products .

Q & A

Q. How is Glomelliferic acid identified in lichen specimens, and what methodological steps ensure accuracy?

this compound is identified via thin-layer chromatography (TLC) combined with chemical spot tests. The medulla of lichens containing this compound reacts KC+ (potassium hydroxide followed by sodium hypochlorite) to produce a red-orange color, distinguishing it from structurally similar compounds like Glomellic acid . To ensure accuracy, researchers should cross-validate results with high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, particularly when analyzing mixed lichen extracts.

Q. What are the primary natural sources of this compound, and how do ecological factors influence its concentration?

this compound is predominantly found in crustose lichens of the genus Trentepohlia, particularly in species like P. pullavar.delisei. Its concentration varies with environmental factors such as UV exposure, humidity, and substrate composition. Standardized sampling protocols—including stratified random sampling of lichen thalli and controlled drying conditions—are critical to minimize variability in field studies .

Q. What stability considerations are essential when handling this compound in laboratory settings?

this compound is sensitive to prolonged exposure to light and acidic conditions. Researchers should store extracts in amber vials at -20°C and avoid aqueous solutions with pH < 4. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) are recommended to establish shelf-life parameters for long-term studies .

Advanced Research Questions

Q. What synthetic challenges arise in the laboratory production of this compound, and how can they be addressed?

The compound’s complex stereochemistry and polyketide backbone pose synthesis challenges, particularly in achieving regioselective cyclization. Current strategies involve chiral auxiliary-assisted synthesis or enzymatic catalysis using modular polyketide synthases. Purification requires reverse-phase HPLC with ion-pairing agents to resolve stereoisomers, followed by crystallography to confirm structural integrity .

Q. How can researchers resolve discrepancies in quantitative analyses of this compound across studies?

Discrepancies often stem from subsampling errors or inconsistent calibration standards. Hierarchical subsampling protocols—dividing bulk lichen samples into homogenized subsamples—reduce particle-size bias . Additionally, using certified reference materials (CRMs) and inter-laboratory validation via round-robin testing improves comparability. Statistical tools like error propagation models should be applied to report uncertainty intervals .

Q. What experimental designs are optimal for studying this compound’s biological activity?

Dose-response studies using in vitro bioassays (e.g., antimicrobial disk diffusion) require strict controls for lichen-associated matrix effects. Researchers should employ factorial designs to isolate this compound’s activity from co-occurring metabolites like perlatolic acid. Parallel testing with synthetic analogs helps differentiate structure-activity relationships .

Q. How can advanced spectral techniques enhance the characterization of this compound derivatives?

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) provides fragmentation patterns to identify derivative structures. For stereochemical analysis, electronic circular dichroism (ECD) combined with computational modeling (e.g., density functional theory) is recommended. Researchers must report instrument parameters (e.g., collision energy, resolution) to ensure reproducibility .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are critical when analyzing this compound’s ecological distribution?

Spatial autocorrelation analysis accounts for geographic clustering in lichen populations, while generalized linear mixed models (GLMMs) handle nested data structures (e.g., samples from multiple microhabitats). Researchers should avoid overreliance on p-values; instead, report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Q. How should researchers address conflicting results in studies on this compound’s biosynthetic pathways?

Contradictions may arise from differences in lichen symbiont genotypes or extraction methods. Meta-analyses integrating transcriptomic and metabolomic datasets can identify conserved biosynthetic gene clusters. Replication studies using axenic cultures of lichen mycobionts and photobionts are essential to isolate pathway-specific factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.